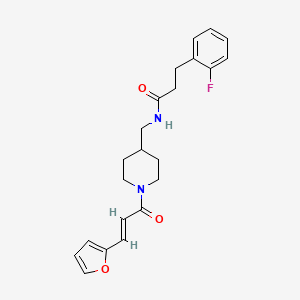

(E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide

説明

特性

IUPAC Name |

3-(2-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O3/c23-20-6-2-1-4-18(20)7-9-21(26)24-16-17-11-13-25(14-12-17)22(27)10-8-19-5-3-15-28-19/h1-6,8,10,15,17H,7,9,11-14,16H2,(H,24,26)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKILURQDVLAKB-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide is a novel synthetic molecule that has garnered interest for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve the compound's interaction with biological targets.

- Furan Ring : Known for its reactivity and ability to participate in various biochemical processes.

- Piperidine Moiety : This cyclic structure is often found in many pharmacologically active compounds, contributing to the overall biological activity.

Research indicates that this compound exerts its effects through several mechanisms:

- Antiproliferative Activity : Preliminary studies suggest that it inhibits cell proliferation in various cancer cell lines, including pancreatic carcinoma cells (MiaPaCa-2 and Panc-1) .

- Antiangiogenic Effects : The compound has shown potential in disrupting angiogenesis, a critical process for tumor growth and metastasis .

- Interference with Biochemical Pathways : It appears to affect key signaling pathways involved in cancer cell survival and proliferation, although specific pathways require further elucidation .

Anticancer Efficacy

A comparative analysis of the compound's efficacy against various cancer cell lines reveals promising results. The following table summarizes the antiproliferative activities observed:

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships:

- Study on Piperidin Derivatives : A series of piperidin derivatives were synthesized and tested for their anticancer properties, revealing that modifications to the piperidine ring significantly influenced biological activity .

- Fluorinated Compounds : Research highlighted that fluorinated compounds generally exhibited enhanced potency compared to their non-fluorinated counterparts, suggesting that fluorination may play a crucial role in improving therapeutic efficacy .

科学的研究の応用

Case Studies

Several analogs of the compound have been synthesized and tested against various cancer cell lines:

- EF24 Analog Studies : In a study involving EF24 analogs, compounds bearing similar structural motifs to (E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide demonstrated significant anticancer activity against pancreatic carcinoma models. The study highlighted the importance of the acrylamide moiety in enhancing anticancer efficacy .

- Telomerase Inhibition : Another study focused on 1,3,4-oxadiazole derivatives showed that certain compounds exhibited telomerase inhibitory activity against gastric cancer cell lines, suggesting potential applications for (E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide) in targeting telomerase as a therapeutic approach .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective derivatives of (E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide). Research shows that modifications to the fluorophenyl and furan moieties can significantly impact biological activity. For example, the introduction of different substituents on the furan ring has been linked to enhanced cytotoxicity against specific cancer cell lines .

Synthetic Pathways

The synthesis of (E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide involves several steps, including:

- Formation of the Furan-Acrylamide Linkage : The reaction between furan derivatives and acrylonitrile or acrylates under basic conditions.

- Piperidine Modification : Subsequent reactions involving piperidine derivatives to form the final amide structure.

These synthetic strategies are essential for producing analogs with varying biological activities .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Anticancer Activity | Mechanism |

|---|---|---|---|

| (E)-3-(2-fluorophenyl)-N-(piperidin-methyl)propanamide | Structure | High | Induces apoptosis |

| EF24 Analog | Structure | Moderate | Inhibits STAT3 |

| 1,3,4-Oxadiazole Derivative | Structure | High | Telomerase inhibition |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。